molecular formula C16H17N3O5S B4205710 N~1~-Benzyl-N~1~-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}acetamide

N~1~-Benzyl-N~1~-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}acetamide

Cat. No.: B4205710
M. Wt: 363.4 g/mol
InChI Key: PZLQQYGUPRPLHL-UHFFFAOYSA-N
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Description

N~1~-Benzyl-N~1~-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}acetamide is an organic compound that features a benzyl group, a methyl group, and a nitrophenylsulfonyl group attached to a glycinamide backbone

Properties

IUPAC Name

N-benzyl-N-methyl-2-[(4-nitrophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-18(12-13-5-3-2-4-6-13)16(20)11-17-25(23,24)15-9-7-14(8-10-15)19(21)22/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLQQYGUPRPLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N~1~-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}acetamide typically involves multiple steps, starting with the preparation of the glycinamide backbone. The benzyl and methyl groups are introduced through alkylation reactions, while the nitrophenylsulfonyl group is added via sulfonylation. Common reagents used in these reactions include benzyl chloride, methyl iodide, and 4-nitrobenzenesulfonyl chloride. The reactions are usually carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-Benzyl-N~1~-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of alkylated or arylated derivatives .

Scientific Research Applications

N~1~-Benzyl-N~1~-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which N1-Benzyl-N~1~-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}acetamide exerts its effects involves interactions with various molecular targets. The nitrophenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the benzyl and methyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methylethanolamine
  • N-benzyl-N-methyldecan-1-amine
  • N-(1-methylethyl)-4-[(2-methylhydrazino)methyl]benzamide

Uniqueness

N~1~-Benzyl-N~1~-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}acetamide is unique due to the presence of the nitrophenylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-Benzyl-N~1~-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}acetamide
Reactant of Route 2
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N~1~-Benzyl-N~1~-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}acetamide

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